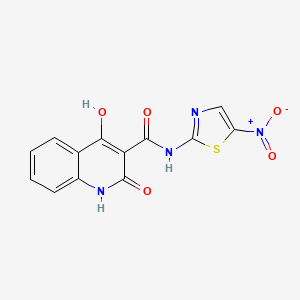
4-(2-Chloroethyl)-N-cyclopentyl-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-chloroéthyl)-N-cyclopentylbenzènesulfonamide est un composé organique appartenant à la classe des sulfonamides. Ce composé se caractérise par la présence d'un groupe benzènesulfonamide substitué par un groupe 2-chloroéthyl et un groupe cyclopentyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-(2-chloroéthyl)-N-cyclopentylbenzènesulfonamide implique généralement la réaction du chlorure de benzènesulfonyle avec la 2-chloroéthylamine en présence d'une base telle que la triéthylamine. La réaction est effectuée dans des conditions anhydres afin d'éviter l'hydrolyse du chlorure de sulfonyle. Le produit est ensuite purifié par recristallisation ou chromatographie sur colonne.
Méthodes de production industrielle
En milieu industriel, la production de 4-(2-chloroéthyl)-N-cyclopentylbenzènesulfonamide peut être mise à l'échelle en utilisant des réacteurs à écoulement continu. Cela permet un meilleur contrôle des conditions de réaction et améliore les rendements. L'utilisation de systèmes automatisés réduit également le risque de contamination et garantit une qualité de produit constante.
Analyse Des Réactions Chimiques
Types de réactions
4-(2-chloroéthyl)-N-cyclopentylbenzènesulfonamide peut subir diverses réactions chimiques, notamment:
Substitution nucléophile: Le groupe chloroéthyl peut être remplacé par des nucléophiles tels que des amines, des thiols ou des alcoolates.
Oxydation: Le composé peut être oxydé pour former des acides sulfoniques ou des chlorures de sulfonyle.
Réduction: La réduction du groupe sulfonamide peut produire des amines ou d'autres produits réduits.
Réactifs et conditions courants
Substitution nucléophile: Les réactifs courants comprennent l'azoture de sodium, le thiolate de potassium et l'alcoolate de sodium. Les réactions sont généralement effectuées dans des solvants aprotiques polaires tels que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO).
Oxydation: Des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium sont utilisés en conditions acides ou basiques.
Réduction: Des agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Produits majeurs
Substitution nucléophile: Les produits comprennent des sulfonamides substituées avec divers groupes fonctionnels.
Oxydation: Les produits comprennent des acides sulfoniques et des chlorures de sulfonyle.
Réduction: Les produits comprennent des amines primaires ou secondaires.
4. Applications de la recherche scientifique
4-(2-chloroéthyl)-N-cyclopentylbenzènesulfonamide a plusieurs applications dans la recherche scientifique:
Chimie: Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie: Investigué pour son potentiel en tant qu'inhibiteur enzymatique ou en tant que ligand dans des essais biochimiques.
Médecine: Exploré pour ses propriétés thérapeutiques potentielles, y compris les activités anticancéreuses et antimicrobiennes.
Industrie: Utilisé dans le développement de nouveaux matériaux et comme précurseur dans la synthèse de produits chimiques de spécialité.
5. Mécanisme d'action
Le mécanisme d'action du 4-(2-chloroéthyl)-N-cyclopentylbenzènesulfonamide implique son interaction avec des cibles biologiques telles que les enzymes ou les récepteurs. Le groupe chloroéthyl peut former des liaisons covalentes avec des sites nucléophiles sur les protéines, conduisant à l'inhibition de l'activité enzymatique ou à la perturbation des processus cellulaires. Le groupe sulfonamide peut également interagir avec des sites de liaison spécifiques, augmentant la sélectivité et la puissance du composé.
Applications De Recherche Scientifique
4-(2-chloroethyl)-N-cyclopentylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(2-chloroethyl)-N-cyclopentylbenzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or disruption of cellular processes. The sulfonamide group can also interact with specific binding sites, enhancing the compound’s selectivity and potency.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(2-chloroéthyl)-N-méthylbenzènesulfonamide
- 4-(2-chloroéthyl)-N-phénylbenzènesulfonamide
- 4-(2-chloroéthyl)-N-cyclohexylbenzènesulfonamide
Unicité
4-(2-chloroéthyl)-N-cyclopentylbenzènesulfonamide est unique en raison de la présence du groupe cyclopentyle, qui confère des propriétés stériques et électroniques distinctes. Cela peut influencer la réactivité du composé, l'affinité de liaison et l'activité biologique globale, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Numéro CAS |
1018537-12-6 |
|---|---|
Formule moléculaire |
C13H18ClNO2S |
Poids moléculaire |
287.81 g/mol |
Nom IUPAC |
4-(2-chloroethyl)-N-cyclopentylbenzenesulfonamide |
InChI |
InChI=1S/C13H18ClNO2S/c14-10-9-11-5-7-13(8-6-11)18(16,17)15-12-3-1-2-4-12/h5-8,12,15H,1-4,9-10H2 |
Clé InChI |
NQBBHPNMYSSQGI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chloro-2-methylphenoxy)-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}acetamide](/img/structure/B12450049.png)
![oxybis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)ethane-2,1-diyl] dipropanoate](/img/structure/B12450053.png)


![4-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12450072.png)
![N-(3,4-dimethylphenyl)-4-oxo-4-[2-(propan-2-ylidene)hydrazinyl]butanamide](/img/structure/B12450082.png)
![Methyl 4-[2-(biphenyl-4-ylcarbonyl)hydrazinyl]-4-oxobutanoate](/img/structure/B12450089.png)
![2-{4-[3-(dimethylsulfamoyl)-4-methylphenyl]-1-oxophthalazin-2(1H)-yl}-N-(3-methylphenyl)acetamide](/img/structure/B12450090.png)
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(4-methoxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12450091.png)
![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2,2-diphenylpentan-1-one](/img/structure/B12450092.png)
![1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-(furan-2-ylmethyl)-3-phenylthiourea](/img/structure/B12450097.png)
![2-(2,4-Dichlorophenyl)-3-[2-(naphthalen-1-ylamino)ethyl]quinazolin-4-one](/img/structure/B12450100.png)

![N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]butanamide](/img/structure/B12450137.png)
